molecular formula C10H7NO5 B8465710 Methyl 7-nitrobenzofuran-4-carboxylate

Methyl 7-nitrobenzofuran-4-carboxylate

Cat. No. B8465710
M. Wt: 221.17 g/mol
InChI Key: GEFDZGBQDIDSNG-UHFFFAOYSA-N
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Patent
US08691822B2

Procedure details

Methyl 7-nitrobenzofuran-4-carboxylate 1f (820 mg, 3.70 mmol) was dissolved in 150 mL of methanol in an ice-water bath, added with (164 mg, 10%) palladium/carbon, methanol (0.3 mL). The resulting solution was subjected to hydrogenation for 16 hours at 3 atmosphere at room temperature. The resulting mixture was filtered and washed with 50 mL of methanol, concentrated under reduced pressure. The crude residue was recrystallised by the mixture solvent of 25 mL ethyl acetate and n-hexane (V/V=1:4) to obtain the title compound methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate 1g (446 mg, yield: 62.0%) as a gray solid.
Quantity
820 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
164 mg
Type
catalyst
Reaction Step Two
Quantity
0.3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:13]([O:15][CH3:16])=[O:14])=[C:8]2[C:12]=1[O:11][CH:10]=[CH:9]2)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:13]([O:15][CH3:16])=[O:14])=[C:8]2[C:12]=1[O:11][CH2:10][CH2:9]2

Inputs

Step One
Name
Quantity
820 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=C2C=COC21)C(=O)OC
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
164 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
0.3 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
WASH
Type
WASH
Details
washed with 50 mL of methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was recrystallised by the mixture solvent of 25 mL ethyl acetate and n-hexane (V/V=1:4)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC=1C=CC(=C2CCOC21)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 446 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.